

Application Notes and Protocols for the Analytical Method Development of Flupyrzofos

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Compound of Interest

Compound Name: *Flupyrzofos*

CAS No.: *122431-24-7*

Cat. No.: *B041365*

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Introduction: The Analytical Imperative for Flupyrzofos

Flupyrzofos, an organothiophosphate insecticide, plays a role in modern agriculture.[1] Its chemical structure, O,O-diethyl O-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl] phosphorothioate, underpins its insecticidal activity. As with any agricultural input, rigorous analytical surveillance is paramount to ensure food safety, environmental protection, and toxicological assessment. This document provides a comprehensive guide for the development and validation of analytical methods for the determination of **Flupyrzofos** residues in various matrices, tailored for researchers, regulatory scientists, and professionals in the food safety and environmental monitoring sectors.

The development of a robust analytical method is not merely a procedural exercise; it is a scientifically driven process to ensure data of the highest quality and integrity. This guide is structured to provide not only the "how" but also the "why" behind the methodological choices, fostering a deeper understanding of the analytical chemistry of **Flupyrzofos**.

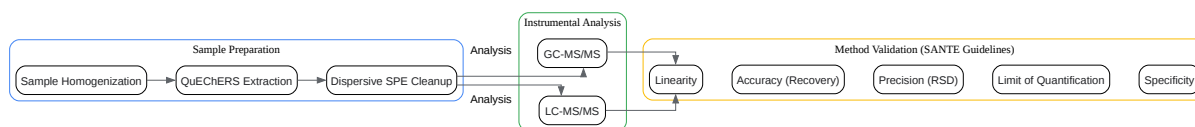
Physicochemical Properties of Flupyrzofos

A thorough understanding of the physicochemical properties of an analyte is the foundation of any successful analytical method development. These properties dictate the choice of extraction solvents, chromatographic conditions, and detection techniques.

Property	Value	Source
Chemical Formula	C ₁₄ H ₁₆ F ₃ N ₂ O ₃ PS	[1]
Molecular Weight	380.32 g/mol	
CAS Number	122431-24-7	[1]
Appearance	Solid (at room temperature)	
Mode of Action	Organophosphate insecticide, acting as an acetylcholine esterase inhibitor.	

Analytical Workflow: A Strategic Overview

The analytical workflow for **Flupyrzofos** can be logically segmented into three core stages: sample preparation, instrumental analysis, and method validation. Each stage is interconnected, with decisions made in one stage directly impacting the others.



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Caption: High-level analytical workflow for **Flupyrzofos**.

Part 1: Sample Preparation - The QuEChERS Approach

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method has become the gold standard for pesticide residue analysis in food matrices due to its simplicity, speed, and broad applicability.[2][3][4] This protocol outlines a modified QuEChERS procedure suitable for the extraction of **Flupyrzofos** from various agricultural and environmental samples.

Protocol 1: QuEChERS Extraction for Fruits and Vegetables

This protocol is applicable to high-moisture matrices such as fruits and vegetables.

1. Sample Homogenization:

- Weigh 10-15 g of a representative portion of the sample into a blender.
- Homogenize the sample until a uniform consistency is achieved. To prevent degradation of thermally labile pesticides, cryogenic milling can be employed.[4]

2. Extraction:

- Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- Add an appropriate internal standard solution.
- Add the QuEChERS extraction salts (4 g anhydrous MgSO_4 and 1 g NaCl). Pre-packaged salts are recommended for consistency.
- Immediately cap and shake the tube vigorously for 1 minute. This step partitions the aqueous and organic layers and drives the analytes into the acetonitrile.

3. Centrifugation:

- Centrifuge the tube at ≥ 3000 rcf for 5 minutes. This will result in a clear separation of the acetonitrile layer (top) from the aqueous and solid matrix components.
4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
- Transfer a 6 mL aliquot of the acetonitrile supernatant to a 15 mL d-SPE tube. The choice of d-SPE sorbent is critical for removing matrix interferences. For many fruits and vegetables, a combination of:
 - 900 mg anhydrous MgSO_4 (to remove residual water)
 - 150 mg Primary Secondary Amine (PSA) (to remove organic acids, sugars, and fatty acids)
 - 150 mg C18 (to remove non-polar interferences)
 - For samples with high chlorophyll content (e.g., leafy greens), the addition of 50 mg of Graphitized Carbon Black (GCB) is recommended. However, GCB should be used with caution as it can retain planar pesticides.
 - Vortex the d-SPE tube for 30 seconds.
 - Centrifuge at ≥ 3000 rcf for 5 minutes.
5. Final Extract Preparation:
- Transfer an aliquot of the cleaned extract into an autosampler vial.
 - The extract is now ready for GC-MS/MS or LC-MS/MS analysis. For LC-MS/MS, the extract may be diluted with water or a mobile phase-like solution to improve peak shape for early eluting compounds.[5]

Part 2: Instrumental Analysis - High-Sensitivity Detection

Given the low maximum residue limits (MRLs) for many pesticides, highly sensitive and selective analytical techniques are required. Gas Chromatography-Tandem Mass Spectrometry

(GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the preferred methods for the determination of **Flupyrzofos**.

Protocol 2: GC-MS/MS Analysis

GC-MS/MS is well-suited for the analysis of volatile and semi-volatile pesticides like many organophosphates.

Instrumentation:

- A gas chromatograph coupled to a triple quadrupole mass spectrometer.

GC Conditions (Typical Starting Point):

Parameter	Setting	Rationale
Column	30 m x 0.25 mm ID, 0.25 μ m film thickness (e.g., HP-5MS)	A standard non-polar column providing good separation for a wide range of pesticides.
Inlet Temperature	250 °C	Ensures efficient volatilization of the analyte.
Injection Mode	Splitless (1 μ L)	Maximizes the transfer of analyte to the column for trace analysis.
Carrier Gas	Helium at a constant flow of 1.2 mL/min	Inert carrier gas providing good chromatographic efficiency.
Oven Program	Initial 70°C (hold 2 min), ramp at 25°C/min to 150°C, then 10°C/min to 300°C (hold 5 min)	A typical temperature program to separate a wide range of pesticides. This should be optimized for Flupyrzofos.

MS/MS Conditions (Multiple Reaction Monitoring - MRM): The selection of precursor and product ions is crucial for selectivity and sensitivity. These should be determined by infusing a standard solution of **Flupyrzofos** into the mass spectrometer.

Precursor Ion (m/z)	Product Ion 1 (m/z)	Collision Energy (eV)	Product Ion 2 (m/z)	Collision Energy (eV)
380.1	To be determined	To be optimized	To be determined	To be optimized

Note: The precursor ion will be the molecular ion $[M]^+$ or a significant fragment. Product ions are characteristic fragments of the precursor ion.

Protocol 3: LC-MS/MS Analysis

LC-MS/MS is advantageous for polar, non-volatile, and thermally labile pesticides.

Instrumentation:

- A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions (Typical Starting Point):

Parameter	Setting	Rationale
Column	C18, 100 x 2.1 mm, 1.8 μ m	A standard reversed-phase column for the separation of a broad range of pesticides.
Mobile Phase A	Water with 0.1% formic acid and 5 mM ammonium formate	Promotes ionization and improves peak shape.
Mobile Phase B	Methanol with 0.1% formic acid and 5 mM ammonium formate	Organic solvent for elution.
Gradient	5% B to 95% B over 10 minutes	A generic gradient to elute compounds with varying polarities. This must be optimized for Flupyrazofos.
Flow Rate	0.3 mL/min	A typical flow rate for a 2.1 mm ID column.
Column Temperature	40 $^{\circ}$ C	Improves peak shape and reduces backpressure.
Injection Volume	5 μ L	

MS/MS Conditions (MRM):

Precursor Ion (m/z)	Product Ion 1 (m/z)	Collision Energy (eV)	Product Ion 2 (m/z)	Collision Energy (eV)
381.1 ([M+H] ⁺)	To be determined	To be optimized	To be determined	To be optimized

Note: The precursor ion in positive ESI mode will typically be the protonated molecule [M+H]⁺. Product ions and collision energies must be empirically determined.[6]

Part 3: Method Validation - Ensuring Data Integrity

Method validation is a mandatory requirement to demonstrate that an analytical method is fit for its intended purpose. The European Union's SANTE/11312/2021 guidelines provide a

comprehensive framework for the validation of pesticide residue methods.[7][8]

Key Validation Parameters:

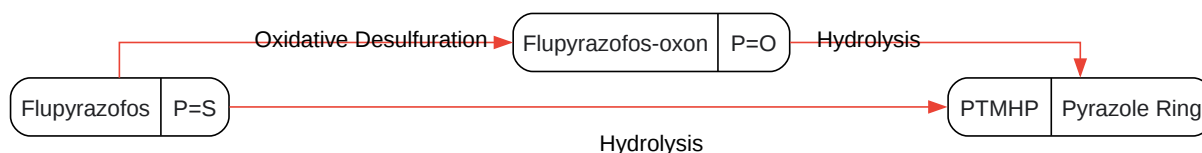
Parameter	Acceptance Criteria (SANTE/11312/2021)
Linearity	Correlation coefficient (r^2) > 0.99
Accuracy (Recovery)	70-120%
Precision (Repeatability, RSDr)	≤ 20%
Limit of Quantification (LOQ)	The lowest concentration at which the method is validated with acceptable accuracy and precision.
Specificity	No significant interfering peaks at the retention time of the analyte.

Metabolism and Degradation: Understanding the Analyte's Fate

Flupyrzofos, like other organophosphates, is subject to metabolic and environmental degradation. Understanding these pathways is crucial for identifying relevant residues for monitoring.

The primary metabolic and degradation pathways for **Flupyrzofos** are expected to involve:

- Oxidative Desulfuration: Conversion of the thiono (P=S) group to the more toxic oxon (P=O) analogue, forming **Flupyrzofos-oxon**.
- Hydrolysis: Cleavage of the phosphoester bond, leading to the formation of 1-phenyl-3-trifluoromethyl-5-hydroxypyrazole (PTMHP) and diethyl thiophosphoric acid or diethyl phosphoric acid (from the oxon).



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Caption: Proposed primary degradation pathway of **Flupyrazofos**.

Therefore, a comprehensive analytical method should ideally be able to quantify both the parent **Flupyrazofos** and its major metabolites, **Flupyrazofos-oxon** and PTMHP.

Conclusion: A Framework for Reliable Analysis

This application note provides a detailed framework for the development and validation of analytical methods for **Flupyrazofos**. By combining the efficiency of the QuEChERS sample preparation method with the sensitivity and selectivity of GC-MS/MS and LC-MS/MS, and adhering to rigorous validation guidelines such as SANTE/11312/2021, analytical laboratories can generate high-quality, defensible data. The principles and protocols outlined herein are designed to be a starting point, and it is incumbent upon the analytical scientist to optimize and validate these methods for their specific instrumentation and sample matrices.

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